4-Chloro-4'-fluoro-3-nitrobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

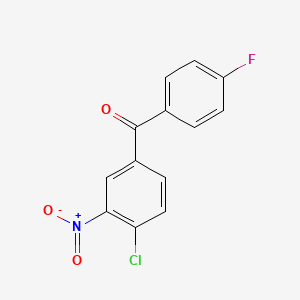

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO3/c14-11-6-3-9(7-12(11)16(18)19)13(17)8-1-4-10(15)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMMQWOIAMKUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185356 | |

| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-16-0 | |

| Record name | (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-fluoro-3-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-4'-fluoro-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-fluoro-3-nitrobenzophenone is a substituted benzophenone derivative of significant interest in synthetic organic chemistry and drug discovery. Its trifunctionalized core, featuring chloro, fluoro, and nitro groups, makes it a versatile intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring reproducibility in experimental protocols, informing purification strategies, and guiding formulation development.

This technical guide provides a detailed examination of the key physical and chemical properties of this compound. It is designed to be a practical resource for scientists, offering not only established data but also the underlying methodologies for property determination.

Chemical Identity and Molecular Structure

The structural integrity of a compound is the foundation of its chemical behavior. This compound is characterized by two phenyl rings linked by a ketone functional group. One ring is substituted with a chlorine atom and a nitro group, while the other bears a fluorine atom.

The IUPAC name for this compound is (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone.[1][2] Its molecular structure dictates its reactivity, polarity, and intermolecular interactions, which in turn govern its physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 31431-16-0 | [2][3] |

| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3][4] |

| Molecular Weight | 279.65 g/mol | [2][3][4] |

| Appearance | Yellow solid | [3] |

| Melting Point | 77-80 °C | [5] |

| Boiling Point | 419.2 °C at 760 mmHg | [1] |

| Density | 1.43 - 1.54 g/cm³ | [1][5] |

| Solubility | Good solubility in organic solvents (e.g., ethanol, DMSO) | [5] |

| Flash Point | 207.3 °C | [1] |

| Purity | ≥97% (commercially available) | [3] |

| InChI Key | ZUMMQWOIAMKUOT-UHFFFAOYSA-N | [1][4] |

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex aromatic signals. The protons on the fluorinated ring will exhibit splitting due to the fluorine atom, in addition to proton-proton coupling. The protons on the chloro-nitro-substituted ring will be influenced by the electron-withdrawing effects of the nitro and chloro groups, shifting their signals downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 13 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon will appear significantly downfield (typically >180 ppm). Carbons attached to the electronegative atoms (F, Cl, N) will also show characteristic shifts and, in the case of the fluorinated ring, carbon-fluorine coupling.

FT-IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp peak around 1660-1680 cm⁻¹ for the benzophenone carbonyl group.

-

NO₂ Stretch: Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry: Using a hard ionization technique like Electron Ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 279. The isotopic pattern of this peak would reveal the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

Methodologies for Physical Property Determination

To ensure the accuracy and reproducibility of the physical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method is a standard and reliable technique.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder the dry sample of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a packed column height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, perform a rapid heating run (5-10 °C/min) to get an approximate melting range.

-

Accurate Determination: For a precise measurement, start with the apparatus about 15-20 °C below the expected melting point. Heat at a controlled rate of 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-2 °C).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-4'-fluoro-3-nitrobenzophenone (CAS No. 31431-16-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-fluoro-3-nitrobenzophenone, a key chemical intermediate with the CAS number 31431-16-0. The document details its chemical and physical properties, outlines a robust synthesis protocol via Friedel-Crafts acylation, and explores its primary application as a crucial precursor in the manufacture of the anthelmintic drug Flubendazole. Furthermore, this guide delves into the burgeoning field of drug repurposing, discussing the significant anticancer properties of Flubendazole and the associated molecular mechanisms, thereby highlighting the extended relevance of its synthetic intermediates. Safety protocols and characterization data are also addressed to provide a complete resource for laboratory and development settings.

Introduction

This compound is a polysubstituted diaryl ketone that serves as a pivotal building block in synthetic organic chemistry. Its strategic importance is primarily linked to its role as a late-stage intermediate in the synthesis of Flubendazole, a broad-spectrum benzimidazole anthelmintic agent. The fluorinated and chlorinated phenyl rings, along with the nitro group, provide multiple sites for further chemical modification, making it a versatile scaffold for medicinal chemistry explorations. The growing interest in repurposing established drugs like Flubendazole for new therapeutic indications, particularly in oncology, further elevates the significance of its synthetic precursors.[1] This guide aims to provide a detailed technical resource for professionals engaged in the synthesis, research, and development of related pharmaceutical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 31431-16-0 | [2][3] |

| Molecular Formula | C₁₃H₇ClFNO₃ | [4][5] |

| Molecular Weight | 279.65 g/mol | [4][5] |

| IUPAC Name | (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone | [5] |

| Appearance | Expected to be a solid, likely yellow, based on related compounds. | N/A |

| Solubility | Expected to be soluble in common organic solvents. | N/A |

Synthesis of this compound

The most logical and widely employed synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chloro-3-nitrobenzoyl chloride.[6][7] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[8][9] The overall synthesis can be conceptualized as a two-step process: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the Friedel-Crafts acylation.

Synthesis of the Acyl Chloride Precursor: 4-Chloro-3-nitrobenzoyl chloride

The necessary precursor, 4-chloro-3-nitrobenzoyl chloride, can be efficiently synthesized from 4-chloro-3-nitrobenzoic acid. A common and effective method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoyl chloride

-

Reaction Setup: To a stirred suspension of 4-chloro-3-nitrobenzoic acid (1 equivalent) in dichloromethane, add a catalytic amount of DMF.

-

Addition of Chlorinating Agent: Slowly add a solution of oxalyl chloride (1.3 equivalents) in dichloromethane to the suspension over a period of 1 hour at room temperature.

-

Reaction Progression: Stir the reaction mixture at a slightly elevated temperature (e.g., 30°C) for several hours until the reaction becomes homogeneous. Continue stirring at ambient temperature overnight.

-

Work-up and Isolation: Evaporate the solvent under reduced pressure. The resulting crude solid can be triturated with a non-polar solvent like hexane and dried to yield 4-chloro-3-nitrobenzoyl chloride.[10]

Friedel-Crafts Acylation: Synthesis of this compound

The final step involves the Lewis acid-catalyzed acylation of fluorobenzene with the synthesized 4-chloro-3-nitrobenzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, typically 1.1 to 1.5 equivalents) in an excess of fluorobenzene, which serves as both the reactant and the solvent. Cool the mixture in an ice bath (0-5°C).[8]

-

Addition of Acyl Chloride: Slowly add a solution of 4-chloro-3-nitrobenzoyl chloride (1 equivalent) in a minimal amount of fluorobenzene to the cooled AlCl₃ suspension. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional period (e.g., 1-2 hours) to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[11]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can then be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Intermediate for Flubendazole Synthesis

The primary and well-established application of this compound is as a key intermediate in the synthesis of Flubendazole.[5] Flubendazole is a benzimidazole-based anthelmintic used in both human and veterinary medicine to treat parasitic worm infections.[5] The synthesis of Flubendazole from this intermediate typically involves the reduction of the nitro group to an amine, followed by cyclization and subsequent carbamoylation reactions.

Potential in Anticancer Drug Discovery: The Case of Flubendazole Repurposing

The concept of drug repurposing—finding new applications for existing drugs—is a highly effective strategy in drug discovery. Flubendazole, synthesized from this compound, has emerged as a promising candidate for anticancer therapy.[12][13] Extensive research has demonstrated its efficacy against a range of cancer types, including leukemia, myeloma, breast cancer, and colorectal cancer.[12][13]

Mechanism of Anticancer Action of Flubendazole:

Flubendazole exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the disruption of microtubule dynamics.[12][14][15]

-

Microtubule Disruption: Similar to its anthelmintic action, Flubendazole binds to tubulin, inhibiting its polymerization and disrupting the microtubule structure. This leads to cell cycle arrest at the G2/M phase and induces mitotic catastrophe in cancer cells.[12][14]

-

Induction of Apoptosis and Autophagy: The disruption of microtubule function triggers programmed cell death (apoptosis) and can modulate autophagy in cancer cells.[13][14]

-

Inhibition of Angiogenesis: Flubendazole has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[14]

-

Suppression of Cancer Stem Cells: It can also target cancer stem cell populations, which are often responsible for tumor recurrence and resistance to therapy.[14]

-

Modulation of Signaling Pathways: Flubendazole has been found to interfere with key cancer-related signaling pathways, including STAT3, NF-κB, and PI3K/AKT.[13][14]

Caption: Molecular mechanisms of Flubendazole's anticancer activity.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two substituted phenyl rings. The electron-withdrawing effects of the nitro, chloro, and carbonyl groups will cause downfield shifts of the adjacent protons.

-

¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >190 ppm). Multiple signals will be present in the aromatic region, with their chemical shifts influenced by the various substituents.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carbonyl (C=O) stretch (around 1650-1670 cm⁻¹), the C-NO₂ asymmetric and symmetric stretches (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-Cl and C-F stretches at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom.[16] Fragmentation patterns would likely involve the loss of CO, NO₂, and halogen atoms.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 31431-16-0) should be consulted before handling.[2] Based on the safety data for related compounds, the following general precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[17]

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of the anthelmintic drug Flubendazole. The growing body of research on the anticancer properties of Flubendazole underscores the continued importance of its synthetic precursors. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the compound's properties, synthesis, and applications, thereby facilitating further innovation in medicinal chemistry and pharmaceutical development.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aaronchem.com [aaronchem.com]

- 3. 007chemicals.com [007chemicals.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-4'-fluoro-3-nitrobenzophenone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-4'-fluoro-3-nitrobenzophenone, a key chemical intermediate in the synthesis of the anthelmintic drug Flubendazole.[1] This document delves into the molecular structure, physicochemical properties, and a detailed protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it presents a detailed analysis of its spectroscopic characteristics, offering a vital resource for researchers in synthetic and medicinal chemistry.

Introduction: A Pivotal Intermediate in Medicinal Chemistry

This compound, with the IUPAC name (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone, is a polysubstituted aromatic ketone of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a precursor in the manufacturing of Flubendazole, a broad-spectrum benzimidazole anthelmintic used to treat parasitic worm infections in animals.[1] The specific arrangement of its functional groups—a nitro group ortho to a chlorine atom on one phenyl ring and a fluorine atom on the other—makes it a versatile building block for more complex molecular architectures. Understanding its chemical properties and synthesis is crucial for optimizing the production of Flubendazole and for the potential development of new chemical entities.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by its unique assembly of atoms, which dictates its reactivity and physical characteristics.

Molecular Structure

The structure comprises a central carbonyl group (ketone) linking two substituted phenyl rings. One ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The second phenyl ring is substituted with a fluorine atom at the 4'-position.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. This data is essential for handling, storage, and for designing synthetic and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3] |

| Molecular Weight | 279.65 g/mol | [2][3] |

| CAS Number | 31431-16-0 | [2] |

| Appearance | Yellow solid | [2] |

| IUPAC Name | (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone | [1] |

| Boiling Point | 419.2 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.43 g/cm³ (Predicted) | [4] |

| InChI Key | ZUMMQWOIAMKUOT-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)F)Cl)--INVALID-LINK--[O-] | [3] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6][7]

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with fluorobenzene.

Friedel-Crafts Acylation Workflow

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol

Materials:

-

4-Chloro-3-nitrobenzoyl chloride

-

Fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid, concentrated

-

Crushed ice

-

Sodium bicarbonate solution, saturated

-

Brine, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C.

-

Addition of Fluorobenzene: After the addition of the acyl chloride is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains low.

-

Reaction Progression: Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then cautiously pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1670-1650 | Strong | C=O (ketone) stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretches |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretches of the nitro group |

| ~1230-1210 | Strong | C-F stretch |

| ~850-800 | Strong | C-Cl stretch |

Note: These are expected ranges and may vary slightly based on the specific molecular environment and the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the fluorinated ring will likely appear as a complex multiplet due to coupling with the fluorine atom. The protons on the chloro-nitro substituted ring will also show distinct splitting patterns based on their positions relative to the electron-withdrawing groups.

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). The aromatic carbons will appear in the range of 115-150 ppm, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 279. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 281 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic isotopic signature for a monochlorinated compound.

Expected Fragmentation Pattern:

-

Loss of NO₂: A fragment corresponding to the loss of the nitro group (M - 46).

-

Formation of Acylium Ions: Cleavage on either side of the carbonyl group can lead to the formation of [C₇H₄FNO]⁺ (m/z 137) and [C₆H₃ClNO₂]⁺ (m/z 156) acylium ions.

-

Further Fragmentation: These primary fragments can undergo further fragmentation, such as the loss of CO.

Mass Spectrometry Fragmentation Pathway

References

- 1. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]

- 2. chembk.com [chembk.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR [m.chemicalbook.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profiling of 4-Chloro-4'-fluoro-3-nitrobenzophenone: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-Chloro-4'-fluoro-3-nitrobenzophenone. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to construct a reliable predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Such predictive analysis is crucial for compound identification, structural verification in novel synthetic routes, and understanding structure-activity relationships.

Introduction: The Rationale for Predictive Spectroscopic Analysis

This compound is an unsymmetrical diaryl ketone, a structural motif of significant interest in medicinal chemistry and materials science. The precise substitution pattern on its two phenyl rings—a chloro and a nitro group on one, and a fluoro group on the other—creates a unique electronic and steric environment that dictates its chemical behavior and potential applications. Accurate spectroscopic data is the cornerstone of chemical research, enabling unambiguous structure elucidation and purity assessment.

However, for many novel or commercially minor compounds, comprehensive spectral data is not always readily available in public databases. In such instances, a robust, theory-grounded predictive analysis becomes an invaluable tool. By dissecting the molecule into its constituent parts and analyzing the expected influence of each functional group and substituent, we can forecast the key features of its NMR, IR, and Mass spectra. This guide will follow this predictive methodology, substantiated by experimental data from closely related analogs, to provide a detailed and scientifically rigorous spectroscopic profile.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is a prerequisite for predicting its spectroscopic behavior.

Figure 1: Molecular Structure of this compound.

The molecule consists of two phenyl rings linked by a carbonyl group.

-

Ring A (left): Substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. Both are electron-withdrawing groups. The nitro group is strongly deactivating, while the chlorine is deactivating but ortho, para-directing.

-

Ring B (right): Substituted with a fluorine atom at the 4'-position. Fluorine is an electron-withdrawing but ortho, para-directing substituent.

-

Carbonyl Bridge: The ketone group is electron-withdrawing and will influence the chemical shifts of adjacent protons and carbons.

This substitution pattern leads to a highly electron-deficient molecule with no plane of symmetry, suggesting that all aromatic protons and carbons will have unique chemical shifts in NMR spectroscopy.

Synthesis Methodology: The Friedel-Crafts Acylation Approach

The most probable and widely used method for synthesizing unsymmetrical diaryl ketones like the target compound is the Friedel-Crafts acylation .[1] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.

Proposed Synthetic Workflow

Figure 2: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Reactant Choice: Fluorobenzene is chosen as the substrate for acylation because the fluorine atom is a weakly activating (or minimally deactivating) ortho, para-director. The other ring, containing two strong deactivating groups (nitro and chloro), would be highly unreactive towards Friedel-Crafts acylation. Therefore, the acylation must proceed by adding the 4-chloro-3-nitrobenzoyl group to the fluorobenzene ring.[2]

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a classic and potent Lewis acid catalyst required to generate the highly electrophilic acylium ion from the acyl chloride.[3]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide is used as it will not react with the Lewis acid or the electrophile.

-

Temperature Control: The initial reaction is carried out at low temperatures (0°C) to control the exothermic nature of the complex formation between AlCl₃ and the acyl chloride. The reaction is then allowed to warm to room temperature to drive it to completion.

-

Work-up: The reaction is quenched with an ice/acid mixture to decompose the aluminum chloride complex and protonate any intermediates. Standard extraction and purification techniques are then employed to isolate the final product.

Predicted Spectroscopic Data and Analysis

This section details the predicted NMR, IR, and Mass spectra for this compound. The predictions are based on established principles of spectroscopy and are supported by comparative data from the analogous compounds: 4-Chloro-3-nitrobenzophenone and 4-Fluoro-4'-nitrobenzophenone .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region (typically 7.0-8.5 ppm). Due to the lack of symmetry, all seven aromatic protons should be distinct and exhibit complex splitting patterns (coupling).

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~ 8.2 - 8.4 | d | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6. |

| ~ 7.9 - 8.1 | dd | 1H | H-6 | This proton is ortho to the carbonyl group and meta to the nitro group. It will be shifted downfield and appear as a doublet of doublets, coupling with H-2 and H-5. |

| ~ 7.8 - 8.0 | t | 2H | H-2', H-6' | These protons are ortho to the carbonyl group and meta to the fluorine atom. They will be downfield due to the ketone and will likely appear as a triplet due to coupling with the two adjacent fluorine-coupled protons. |

| ~ 7.6 - 7.7 | d | 1H | H-5 | This proton is ortho to the chlorine atom and meta to the carbonyl group. It will appear as a doublet, coupling with H-6. |

| ~ 7.2 - 7.4 | t | 2H | H-3', H-5' | These protons are ortho to the fluorine atom and meta to the carbonyl group. They will be the most upfield of the aromatic signals and will appear as a triplet due to coupling with the adjacent protons and the fluorine atom. |

-

Comparative Insight: In the ¹H NMR spectrum of 4-fluoronitrobenzene, the protons ortho to the nitro group are significantly downfield (~8.2-8.3 ppm), while those ortho to the fluorine are more upfield (~7.2-7.3 ppm).[4] This supports the predicted chemical shift ranges for the target molecule.

The ¹³C NMR spectrum will provide information about the carbon environment. Due to the lack of symmetry, 13 distinct signals are expected.

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Comparative Analysis |

| ~ 193 - 196 | C=O | The carbonyl carbon will be significantly downfield. In substituted benzophenones, this peak typically appears in this range.[5] |

| ~ 160 - 165 (d) | C-4' | The carbon directly attached to fluorine will show a large coupling constant (¹JC-F) and will be shifted downfield due to the electronegativity of fluorine. |

| ~ 148 - 152 | C-3 | The carbon bearing the nitro group will be downfield due to the strong electron-withdrawing effect of -NO₂. |

| ~ 130 - 145 | Quaternary Carbons (C-1, C-4, C-1') | These carbons will have no attached protons and their chemical shifts will be influenced by the attached substituents. |

| ~ 115 - 135 | CH Carbons | The remaining seven aromatic carbons with attached protons will appear in this region, with their specific shifts determined by the electronic effects of the substituents. The carbons ortho and para to the electron-withdrawing groups will be shifted further downfield. |

-

Comparative Insight: In the ¹³C NMR of 4-nitrobenzophenone, the carbonyl carbon is at ~195 ppm, and the carbon attached to the nitro group is at ~150 ppm, which aligns with our predictions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis is based on the absorption of infrared radiation, which causes molecular vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and Comparative Analysis |

| ~ 1660 - 1680 | C=O Stretch | Ketone | Strong | The diaryl ketone C=O stretch is very characteristic and strong. For 4-chloro-3-nitrobenzophenone, a strong peak is observed around 1670 cm⁻¹.[6][7][8] |

| ~ 1520 - 1540 | N-O Asymmetric Stretch | Nitro Group | Strong | The asymmetric stretch of the nitro group is a very strong and reliable absorption. This is a key diagnostic peak. |

| ~ 1340 - 1360 | N-O Symmetric Stretch | Nitro Group | Strong | The symmetric stretch of the nitro group is also strong and confirms the presence of this functional group. For 4-nitrobenzophenone, these nitro group peaks are prominent.[9] |

| ~ 1580 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong | Multiple bands are expected in this region corresponding to the vibrations of the aromatic rings. |

| ~ 1200 - 1250 | C-F Stretch | Aryl-Fluoride | Strong | The C-F stretch is typically strong and appears in this region. |

| ~ 1000 - 1100 | C-Cl Stretch | Aryl-Chloride | Medium-Strong | The C-Cl stretch for aryl chlorides is found in this region. |

| ~ 3000 - 3100 | C-H Stretch | Aromatic | Medium-Weak | These peaks correspond to the C-H stretching vibrations of the aromatic protons. |

-

Self-Validating System: The presence of strong, distinct peaks for the carbonyl, nitro, C-F, and C-Cl groups would provide a highly confident identification of the molecule's key functional groups, creating a self-validating spectral fingerprint.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

-

Molecular Ion (M⁺): The molecular weight of C₁₃H₇ClFNO₃ is approximately 279.65 g/mol . A strong molecular ion peak is expected at m/z ≈ 279. The presence of chlorine will result in a characteristic M+2 peak at m/z ≈ 281 with an intensity of about one-third of the M⁺ peak, which is a definitive indicator for a single chlorine atom.

-

Key Fragmentation Pathways:

Figure 3: Predicted major fragmentation pathways for this compound.

-

Rationale for Fragmentation:

-

Acylium Ion Formation: The most common fragmentation pathway for benzophenones is the cleavage of the C-C bond adjacent to the carbonyl group. This would lead to the formation of the 4-fluorobenzoyl cation (m/z = 123 ) and the 4-chloro-3-nitrophenyl radical, or the 4-chloro-3-nitrobenzoyl cation and the 4-fluorophenyl radical. The peak at m/z = 123 is expected to be very prominent.

-

Loss of CO: The benzoyl cations can further fragment by losing a molecule of carbon monoxide (CO), leading to the formation of the corresponding aryl cations. The 4-fluorophenyl cation would appear at m/z = 95 .

-

Nitro Group Fragmentation: The 4-chloro-3-nitrophenyl fragment could lose the nitro group (NO₂) to give a fragment at m/z = 110/112 .

-

-

Comparative Insight: The mass spectrum of 4-chloro-3-nitrobenzophenone shows a molecular ion at m/z = 261/263 and a base peak corresponding to the benzoyl cation at m/z = 105, followed by the phenyl cation at m/z = 77 after loss of CO.[10] This supports the proposed fragmentation mechanism of cleavage at the carbonyl bridge.

Conclusion: A Framework for Characterization

This technical guide has established a detailed, predictive spectroscopic profile for this compound. By integrating fundamental principles with comparative data from analogous structures, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The proposed Friedel-Crafts acylation protocol provides a logical and experimentally sound method for its synthesis.

For researchers working on the synthesis or application of this molecule, this guide serves as a valuable reference for confirming its identity and assessing its purity. The predicted data tables and fragmentation patterns provide a clear roadmap for interpreting experimentally acquired spectra. While predictive, this analysis is grounded in the established and reliable principles of chemical spectroscopy, offering a high degree of confidence in the expected outcomes. The acquisition of experimental data for this compound would be a valuable contribution to the chemical community, allowing for the validation and refinement of the predictions made herein.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-nitrobenzophenone [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Chloro-3-nitrobenzophenone [webbook.nist.gov]

A Technical Guide to the Solubility of 4-Chloro-4'-fluoro-3-nitrobenzophenone in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-4'-fluoro-3-nitrobenzophenone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of this compound's behavior in various solvent systems. This document combines theoretical principles with practical, field-proven methodologies for solubility determination, ensuring scientific integrity and empowering researchers to make informed decisions in their experimental designs.

Introduction: The Significance of Solubility in a Research Context

Solubility is a critical physicochemical parameter that governs the fate of a compound in a variety of applications, from its efficacy as a pharmaceutical agent to its reactivity in a synthesis protocol. For a molecule like this compound, an intermediate in the synthesis of Flubendazole, an anthelmintic drug, understanding its solubility is paramount.[1] Poor solubility can lead to challenges in formulation, reduced bioavailability, and difficulties in achieving desired reaction kinetics. This guide, therefore, aims to provide a foundational understanding of the solubility of this compound and to equip the researcher with the necessary tools to determine this crucial property.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Name | (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone | [2] |

| CAS Number | 31431-16-0 | [3] |

| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3][4] |

| Molecular Weight | 279.65 g/mol | [3][4] |

| Appearance | Yellow solid | [3] |

| Boiling Point | 419.2°C at 760 mmHg | [2] |

| Flash Point | 207.3°C | [2] |

| Density | 1.43 g/cm³ | [2] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the following intermolecular forces are at play:

-

Dipole-Dipole Interactions: The presence of polar bonds such as C-Cl, C-F, C=O, and the nitro group (NO₂) creates significant dipole moments within the molecule, leading to strong dipole-dipole interactions.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and contribute to the overall intermolecular attractions.

-

4-Chloro-3-nitrobenzoic acid is soluble in organic solvents such as ethanol, methanol, and acetone, and is sparingly soluble in water.[5][6][7]

-

4-Chloro-3-nitrobenzophenone is described as being "soluble in organic solvents".[8]

-

4-Nitrobenzophenone is moderately soluble in organic solvents like ethanol and acetone, with lower solubility in water.[9]

Based on these analogs, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented below. It is crucial to emphasize that these are predictions and must be validated through experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The large, non-polar aromatic rings and the lack of significant hydrogen bond donating capabilities are likely to limit solubility in water. |

| Methanol | Polar Protic | High | The polarity of methanol and its ability to engage in dipole-dipole interactions should facilitate the dissolution of the compound. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. |

| Acetone | Polar Aprotic | High | Acetone's strong dipole moment should effectively solvate the polar regions of the molecule. |

| Acetonitrile | Polar Aprotic | Moderate to High | As a polar aprotic solvent, acetonitrile should be a reasonably good solvent. |

| Dichloromethane | Polar Aprotic | Moderate | While polar, dichloromethane is less polar than the other organic solvents listed, which may result in slightly lower solubility. |

| Toluene | Non-polar | Low | The significant polarity of the solute makes it unlikely to be highly soluble in a non-polar solvent like toluene. |

| Hexane | Non-polar | Very Low | Due to the large disparity in polarity, solubility in hexane is expected to be minimal. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This section provides a detailed, self-validating protocol for determining the solubility of this compound in a chosen solvent.

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of scintillation vials. The key is to have undissolved solid remaining at the end of the experiment.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is truly saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least one hour.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe and filter the solution into a clean vial to remove any undissolved particles.

-

-

UV-Vis Analysis:

-

Prepare a series of accurate serial dilutions of the filtered saturated solution using the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a diluted sample.

-

Measure the absorbance of each dilution at the λmax.

-

-

Quantification:

-

Prepare a standard calibration curve by dissolving a known mass of this compound in the solvent to create a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution and measure their absorbance at the λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Use the equation of the line from the calibration curve to determine the concentration of the saturated solution from its measured absorbance.

-

-

Calculation of Solubility:

-

The concentration determined from the calibration curve represents the solubility of this compound in that solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or molarity.

-

Safety and Handling Precautions

As a nitroaromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid creating dust. In case of spills, clean them up promptly using appropriate methods to prevent dispersal.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not widely published, a strong theoretical basis suggests good solubility in polar organic solvents and limited solubility in non-polar solvents and water. The detailed experimental protocol provided herein, based on the reliable shake-flask method, empowers researchers to accurately determine the solubility of this compound in any solvent system of interest. A thorough understanding and experimental determination of solubility are critical for the successful application of this compound in research and development.

References

- 1. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. sdichem.com [sdichem.com]

- 8. 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat [gauranginternational.in]

- 9. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]

A Comprehensive Safety Guide to 4-Chloro-4'-fluoro-3-nitrobenzophenone for Laboratory Professionals

This technical guide provides an in-depth analysis of the safety data for 4-Chloro-4'-fluoro-3-nitrobenzophenone (CAS No: 31431-16-0), a key intermediate in pharmaceutical synthesis, notably for the anthelmintic agent Flubendazole.[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (MSDS) to offer a synthesized, practical framework for safe handling, emergency preparedness, and risk mitigation. The core philosophy of this guide is to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work with this compound.

Core Chemical Identity and Physical Characteristics

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate storage conditions, predict its behavior in various experimental setups, and inform the appropriate personal protective equipment (PPE) required. For instance, its solid-state and defined melting point indicate that the primary exposure risk during handling is through the inhalation of fine particulates or direct skin contact, rather than vapor inhalation at ambient temperatures.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3][4] |

| Synonyms | (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone | [1][3][5] |

| CAS Number | 31431-16-0 | [1][2][3][6] |

| Molecular Formula | C₁₃H₇ClFNO₃ | [2][3][4] |

| Molecular Weight | 279.65 g/mol | [1][2][3][4] |

| Physical State | Yellow Solid | [2] |

| Melting Point | 87-89 °C | [5] |

| Boiling Point | 419.2 °C at 760 mmHg | [3] |

| Density | 1.43 g/cm³ | [3] |

Hazard Profile and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[3][5] This is not a systemic toxicity concern but a localized one, meaning the hazard manifests at the point of contact. Understanding this distinction is crucial: the primary safety goal is to create a barrier between the compound and the researcher.

-

H315 - Causes skin irritation (Category 2): Direct contact with the solid or dust can lead to inflammation, redness, or discomfort. This necessitates the use of appropriate chemical-resistant gloves.[5]

-

H319 - Causes serious eye irritation (Category 2): The compound is particularly hazardous to the eyes, where it can cause significant, potentially painful irritation. This underscores the mandatory use of safety goggles or a face shield.[5]

-

H335 - May cause respiratory irritation (Category 3): Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. This classification is the primary driver for requiring the use of engineering controls like a fume hood.[5]

References

- 1. (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0 [ganeshremedies.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 31431-16-0 Name: this compound [xixisys.com]

An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzophenones

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted nitrobenzophenones. Primarily recognized as pivotal intermediates in the synthesis of 1,4-benzodiazepines, a class of drugs that revolutionized the treatment of anxiety and insomnia, these compounds possess a rich history intertwined with the golden age of pharmaceutical discovery. This document delves into the seminal synthetic methodologies, explores the critical structure-activity relationships that drove their development, and presents detailed experimental protocols for their preparation and subsequent transformation. Designed for researchers, scientists, and professionals in drug development, this guide aims to be an authoritative resource, bridging historical context with practical, field-proven insights and methodologies.

Introduction: The Benzophenone Scaffold and the Dawn of a New Therapeutic Era

The benzophenone framework, characterized by a diaryl ketone structure, is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] However, the strategic introduction of nitro and amino substituents onto this framework in the mid-20th century marked a pivotal moment in pharmaceutical history. This chemical innovation was not an isolated academic exercise but was driven by the urgent need for safer and more effective treatments for anxiety and sleep disorders, which were then dominated by barbiturates—a class of drugs fraught with issues of tolerance, dependence, and a narrow therapeutic window.[2]

The story of substituted nitrobenzophenones is inextricably linked to the groundbreaking work of Dr. Leo Sternbach and his team at Hoffmann-La Roche.[3][4] Their quest for new tranquilizers led them to revisit a class of compounds they had previously synthesized, which ultimately resulted in the serendipitous discovery of chlordiazepoxide (Librium) in 1955.[5][6] This discovery was the genesis of the benzodiazepine era and established substituted aminobenzophenones, and by extension their nitro precursors, as indispensable building blocks in medicinal chemistry. This guide will trace the journey of these critical intermediates, from their initial synthesis to their role in the creation of blockbuster drugs.

The Genesis of a Key Intermediate: The Synthesis of Substituted Nitrobenzophenones

The therapeutic potential of benzodiazepines created an immediate and substantial demand for efficient and scalable methods to produce the core chemical intermediates. The primary challenge was the regioselective synthesis of 2-aminobenzophenones, which are the direct precursors to the diazepine ring system. Direct nitration of 2-aminobenzophenone was found to be problematic, leading to a mixture of isomers that were difficult and costly to separate on an industrial scale.[3] This challenge spurred the development of more controlled and position-specific synthetic routes, with the Friedel-Crafts acylation emerging as the most robust and widely adopted method.

The Friedel-Crafts Acylation: A Cornerstone of Industrial Synthesis

The key innovation in the large-scale production of these intermediates was the discovery that 2-amino-5-nitrobenzophenone and its analogs could be synthesized with high regioselectivity via the Friedel-Crafts acylation of a substituted aniline with a benzoyl halide.[3] This approach cleverly circumvents the problematic nitration step by starting with a pre-nitrated aniline.

The general mechanism of the Friedel-Crafts acylation involves the activation of an acyl halide with a Lewis acid, typically anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[7][8] This electrophile then attacks the electron-rich aromatic ring of the aniline derivative. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with the carbonyl group of the product, preventing further reactions.[8]

Diagram 1: General Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation for nitrobenzophenone synthesis.

Evolution of Synthetic Protocols

Initial methods for the synthesis of 2-amino-5-nitrobenzophenone were often low-yielding. An early approach involved the direct condensation of 4-nitroaniline with an excess of benzoyl chloride and zinc chloride at high temperatures, resulting in yields as low as 15%.[9]

A significant improvement was detailed in a German Democratic Republic patent, which introduced a two-step process.[9] First, 4-nitroaniline was acylated with benzoyl chloride to form N-benzoyl-4-nitroaniline. This intermediate was then reacted with additional benzoyl chloride and zinc chloride at elevated temperatures, followed by hydrolysis, to yield 2-amino-5-nitrobenzophenone with a more respectable yield of around 37%.[9]

The process was further refined, as detailed in U.S. Patent 3,215,737, which describes a one-pot reaction that became the basis for industrial production.[3] This method involves heating p-nitroaniline and a benzoyl halide with anhydrous zinc chloride, followed by hydrolysis to obtain the desired 2-amino-5-nitrobenzophenone. This patent was a landmark, as it provided a scalable and regioselective route to these crucial intermediates.

Key Substituted Nitrobenzophenones and Their Physicochemical Properties

The development of different benzodiazepines required a variety of substituted nitrobenzophenones. The two most significant starting materials are 2-amino-5-nitrobenzophenone (for nitrazepam) and 2-amino-2'-fluoro-5-nitrobenzophenone (for flunitrazepam).

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 2-Amino-5-nitrobenzophenone | (2-amino-5-nitrophenyl)-phenylmethanone | C₁₃H₁₀N₂O₃ | 242.23 | 167 | Crystalline Solid | 1775-95-7[10] |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | (2-amino-5-nitrophenyl)(2-fluorophenyl)-methanone | C₁₃H₉FN₂O₃ | 260.22 | 161-163 | Yellow Crystalline Solid | 344-80-9[11] |

Table 1: Physicochemical Properties of Key Nitrobenzophenone Intermediates

Spectroscopic Characterization

The identity and purity of these intermediates are critical for their use in pharmaceutical synthesis. Standard analytical techniques are employed for their characterization.

| Compound | UV λmax (nm) | ¹³C NMR | FT-IR (cm⁻¹) |

| 2-Amino-5-nitrobenzophenone | 236, 359[12] | Available[13] | N-H stretch: ~3320, C=O stretch: ~1623[14] |

| 2-Amino-2'-fluoro-5-nitrobenzophenone | 230, 351[6] | - | - |

Table 2: Spectroscopic Data for Key Nitrobenzophenone Intermediates

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Benzodiazepines

The true value of substituted nitrobenzophenones in the historical context lies in their conversion to therapeutically active benzodiazepines. The amino group at the 2-position and the carbonyl group serve as the reactive handles for the construction of the seven-membered diazepine ring.

Synthesis of Nitrazepam

Nitrazepam (marketed as Mogadon) was one of the early nitro-containing benzodiazepines, patented in 1961 and brought to market in 1965.[15] Its synthesis begins with 2-amino-5-nitrobenzophenone.

Diagram 2: Synthetic Pathway to Nitrazepam

Caption: Two-step synthesis of Nitrazepam from its nitrobenzophenone precursor.

Synthesis of Flunitrazepam

Flunitrazepam (marketed as Rohypnol) is a more potent hypnotic agent that was discovered at Roche and first marketed in 1972.[11] Its synthesis requires the fluorinated precursor, 2-amino-2'-fluoro-5-nitrobenzophenone. An additional N-methylation step is required to achieve the final structure.

Diagram 3: Synthetic Pathway to Flunitrazepam

Caption: Key steps in the synthesis of Flunitrazepam.

Experimental Protocols

The following protocols are adapted from patented industrial methods and literature procedures, providing a basis for laboratory-scale synthesis.

Protocol 1: Synthesis of 2-Amino-5-nitrobenzophenone

This protocol is based on the Friedel-Crafts acylation of p-nitroaniline.[3]

Materials:

-

p-Nitroaniline (1.657 kg)

-

Benzoyl chloride (3.495 kg)

-

Anhydrous zinc chloride (2.087 kg)

-

36% Hydrochloric acid (2.785 kg)

-

26% Ammonium hydroxide (613 mL)

-

Toluene

-

Water

Equipment:

-

22 L 3-neck flask with stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Combine benzoyl chloride and anhydrous zinc chloride in the 22 L flask. Heat the mixture to 140°C with stirring.

-

Slowly add p-nitroaniline in portions over approximately 30 minutes, maintaining the temperature at 140°C.

-

After the addition is complete, raise the temperature to 200-205°C and maintain for one hour.

-

Cool the reaction mixture to 100-105°C. Carefully add a mixture of water and 36% hydrochloric acid.

-

Stir the mixture under reflux for 15 hours to ensure complete hydrolysis.

-

Cool the mixture and neutralize with 26% ammonium hydroxide solution.

-

Extract the product with hot toluene (approx. 60°C). Separate the aqueous layer and perform a second extraction with toluene.

-

Combine the toluene extracts, wash with water, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from toluene. Dry the final product in a vacuum oven.

Protocol 2: Synthesis of 2-(Chloroacetamido)-5-nitrobenzophenone (Nitrazepam Intermediate)

This protocol details the acylation of 2-amino-5-nitrobenzophenone.[16]

Materials:

-

2-Amino-5-nitrobenzophenone

-

Chloroacetyl chloride

-

Toluene or Chloroform

Equipment:

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve or suspend 2-amino-5-nitrobenzophenone in dry toluene or chloroform in a round-bottom flask.

-

With stirring, add chloroacetyl chloride dropwise to the mixture.

-

Heat the reaction mixture to a gentle reflux (or stir at 35°C if using chloroform) for 2-3 hours.[9][16] Monitor the reaction for the evolution of hydrogen chloride gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the product by filtration. If not, evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude 2-(chloroacetamido)-5-nitrobenzophenone can be used in the subsequent cyclization step, often without further purification.

Beyond Benzodiazepines: Other Applications and Biological Activities

While the primary historical and commercial significance of substituted nitrobenzophenones lies in their role as benzodiazepine precursors, the inherent chemical reactivity of the benzophenone scaffold and the electronic effects of the nitro group have led to their investigation in other areas.

-

Nootropic Agents: Nizofenone, a derivative of nitrobenzophenone that incorporates a substituted imidazole ring, has been investigated for its nootropic (cognitive-enhancing) activities.[17]

-

Antitumor Activity: The benzophenone scaffold is present in numerous compounds with demonstrated antitumor properties. Recent studies have synthesized various benzophenone derivatives and evaluated their in-vitro activity against a range of cancer cell lines, with some compounds showing potent inhibitory effects.[18][19][20]

-

Anti-inflammatory and Antioxidant Properties: Benzophenone derivatives have been shown to possess anti-inflammatory and antioxidant activities.[21][22] The ability of these compounds to scavenge free radicals and inhibit inflammatory pathways makes them interesting candidates for further investigation.

-

Dyes and Materials Science: The chromophoric nature of the nitroaromatic system suggests potential applications in the synthesis of dyes and functional materials, although this area is less explored compared to their pharmaceutical applications.

Conclusion: A Legacy of Chemical Synthesis and Therapeutic Innovation

The discovery and development of substituted nitrobenzophenones represent a classic case study in medicinal chemistry, where a specific synthetic challenge—the need for regioselective synthesis of 2-aminobenzophenones—led to robust and scalable chemical processes that enabled the production of a transformative class of medicines. The Friedel-Crafts acylation of nitroanilines, a method honed and patented in the mid-20th century, remains a testament to the ingenuity of industrial chemists.

While their fame is largely derived from the blockbuster benzodiazepines they helped create, the story of substituted nitrobenzophenones is not merely a historical footnote. The ongoing exploration of the benzophenone scaffold in various therapeutic areas, from oncology to neuropharmacology, ensures that the chemical principles and synthetic strategies developed for these foundational intermediates will continue to be relevant. This guide has aimed to provide both the historical context and the practical, technical details necessary for a thorough understanding of this important class of molecules, underscoring their enduring legacy in the landscape of drug discovery and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 4. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 5. FR2476070A1 - Prepn. of 2:amino 5:nitro benzophenone(s) - by reaction of 4:nitro benzanilide with benzoyl halide and hydrolysis - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. 2-Amino-5-nitrobenzophenone | 1775-95-7 | FA17471 [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 2-Amino-5-nitrobenzophenone(1775-95-7) 13C NMR [m.chemicalbook.com]

- 14. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]

- 17. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Unlocking the Research Potential of 4-Chloro-4'-fluoro-3-nitrobenzophenone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzophenone Scaffold as a Privileged Structure

The benzophenone framework, characterized by two aryl groups connected through a carbonyl linker, represents a "privileged structure" in medicinal chemistry and materials science. Its rigid, yet conformationally adaptable nature allows it to interact with a wide array of biological targets and to exhibit valuable photophysical properties.[1][2] Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] Beyond pharmacology, benzophenones are widely used as photoinitiators and UV-absorbing agents in industrial applications, from polymer chemistry to cosmetics.[3][4][5]

This guide focuses on a specific, highly functionalized starting material: 4-Chloro-4'-fluoro-3-nitrobenzophenone . Its chemical architecture is primed for diverse and targeted modifications. The presence of three distinct electronic features—an electron-donating fluorine, an electron-withdrawing nitro group, and a reactive chloro substituent—provides a rich platform for synthetic exploration. This document serves as a technical guide to illuminate promising, yet underexplored, research avenues for derivatives of this core molecule, providing both the strategic rationale and actionable experimental frameworks.

Core Molecular Attributes and Synthetic Accessibility

The research potential of this compound stems directly from its unique substitution pattern. The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group in the meta-position. This creates a reliable and versatile synthetic handle for introducing a wide range of functional groups. Concurrently, the nitro group itself can be readily reduced to an amine, opening a second vector for derivatization. The 4'-fluoro substituent offers metabolic stability and can engage in specific interactions with biological targets.

Key Reactive Sites for Derivatization:

-

C4-Chloride: Primary site for SNAr reactions with N-, O-, or S-nucleophiles.

-

C3-Nitro Group: Can be reduced to an amine (NH2), which can then be acylated, alkylated, or used to form heterocyclic systems.

Caption: Key synthetic pathways for derivatizing the core molecule.

Potential Research Area 1: Oncology Drug Discovery

Rationale: The benzophenone scaffold is a recurring motif in compounds with potent antitumor activity.[1][6][7] Studies have shown that derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including lung (A549), breast (MCF-7), and leukemia (P388).[6][7][8] The presence of a nitro group can enhance cytotoxic potential, as nitro compounds are known to generate reactive oxygen species under hypoxic conditions, which are common in solid tumors.[9] The strategic placement of chloro and fluoro groups further allows for tuning lipophilicity and target engagement.

Proposed Research Workflow

A systematic approach is proposed to explore the anticancer potential. The primary synthetic strategy involves the SNAr reaction at the C4 position to generate a library of amine, ether, and thioether derivatives. A secondary library can be created by reducing the nitro group and subsequently forming amides or sulfonamides.

Caption: Workflow for anticancer drug discovery.

Experimental Protocols

Protocol 1: Synthesis of an Amine Derivative via SNAr

-

Setup: To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a sealed vial, add the desired primary or secondary amine (1.2 mmol) and potassium carbonate (K2CO3, 2.0 mmol).

-

Reaction: Heat the mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC).

-